2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole structure, with a trifluoromethyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Coupling of Pyrazole and Indole Rings: The pyrazole and indole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydroindole derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study biological processes and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways involved in disease processes.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are key to its function.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methyl-2H-indole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-chloro-2H-indole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-(trifluoromethyl)-2H-indole imparts unique properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects, which can enhance its biological activity and electronic properties compared to similar compounds.
Properties
CAS No. |
827317-42-0 |
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Molecular Formula |
C12H8F3N3 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C12H8F3N3/c13-12(14,15)8-2-1-7-5-11(17-10(7)6-8)9-3-4-16-18-9/h1-6,17H,(H,16,18) |
InChI Key |
RLIGURBBHXDUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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